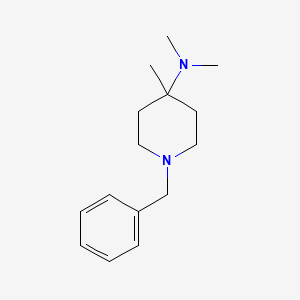

1-benzyl-N,N,4-trimethylpiperidin-4-amine

Descripción

Propiedades

IUPAC Name |

1-benzyl-N,N,4-trimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-15(16(2)3)9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDVTUCGFYKSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234776 | |

| Record name | N,N,4-Trimethyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312784-78-3 | |

| Record name | N,N,4-Trimethyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312784-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,4-Trimethyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemoinformatic Analysis

Development of Novel and Optimized Synthetic Routes to 1-benzyl-N,N,4-trimethylpiperidin-4-amine

The synthesis of 1-benzyl-N,N,4-trimethylpiperidin-4-amine can be approached through several strategic pathways. A logical and efficient route commences with the readily available precursor, 1-benzyl-4-piperidone. This intermediate can be subjected to a series of reactions to introduce the desired substituents at the 4-position.

A plausible and commonly employed strategy involves a two-step sequence starting from 1-benzyl-4-piperidone:

Reductive Amination: The initial step involves the reaction of 1-benzyl-4-piperidone with dimethylamine (B145610) in the presence of a reducing agent to form the tertiary amine, 1-benzyl-N,N-dimethylpiperidin-4-amine.

N-Methylation: The subsequent step would be the methylation of the nitrogen at the 4-position to yield the final product. However, a more direct approach involves a variation of the Strecker synthesis followed by reduction and methylation.

A more direct, one-pot approach could involve the reductive amination of 1-benzyl-4-piperidone with N,N-dimethylamine, although this can be challenging due to the potential for side reactions. A more controlled and higher-yielding approach typically involves the formation of an intermediate that is subsequently methylated.

Stereoselective Synthesis Approaches for Chiral Isomers

The target compound, 1-benzyl-N,N,4-trimethylpiperidin-4-amine, possesses a chiral center at the C4 position of the piperidine (B6355638) ring. The development of stereoselective synthetic methods to obtain specific enantiomers is of high importance for potential applications in pharmacology, where different enantiomers can exhibit distinct biological activities.

While specific stereoselective methods for 1-benzyl-N,N,4-trimethylpiperidin-4-amine are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of 4-amino-4-methylpiperidine derivatives can be applied. One such approach involves the use of a chiral auxiliary. For instance, a chiral amine could be used in the initial reductive amination step to induce diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another potential strategy is the use of chiral catalysts in the reductive amination step. Chiral phosphoric acids or metal complexes with chiral ligands have been successfully employed in the asymmetric reductive amination of ketones to produce chiral amines.

A representative, albeit generalized, stereoselective synthesis could involve the following steps:

Reaction of 1-benzyl-4-piperidone with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form a chiral enamine or imine.

Diastereoselective addition of a methyl group (e.g., using an organometallic reagent).

Removal of the chiral auxiliary to yield a chiral 4-amino-4-methylpiperidine precursor, which can then be N-methylated.

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 1-benzyl-N,N,4-trimethylpiperidin-4-amine, several green chemistry principles can be applied. nih.gov

Atom Economy: The choice of reactions that maximize the incorporation of all materials used in the process into the final product is crucial. Reductive amination, particularly when performed catalytically, can have high atom economy. wikipedia.org

Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids where feasible. Some reductive amination reactions can be performed in aqueous media or with minimal solvent. nih.gov

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. For instance, catalytic hydrogenation for the reductive amination step is a greener alternative to using stoichiometric hydride reagents like sodium borohydride (B1222165). wikipedia.org Nickel-based catalysts, for example, have been explored for reductive aminations due to their abundance and good catalytic activity. wikipedia.org

Energy Efficiency: Performing reactions at ambient temperature and pressure can significantly reduce energy consumption. The development of highly active catalysts can enable milder reaction conditions.

An example of a greener synthetic approach could involve the one-pot reductive amination of 1-benzyl-4-piperidone using a recyclable heterogeneous catalyst in a green solvent. unive.it

Comparative Analysis of Synthetic Yields, Efficiency, and Purity Profiles

A comparative analysis of different potential synthetic routes to 1-benzyl-N,N,4-trimethylpiperidin-4-amine highlights the trade-offs between yield, efficiency, and purity.

| Synthetic Route | Key Reaction Steps | Typical Yields (Analogous Reactions) | Advantages | Disadvantages |

| Route A: Two-Step Reductive Amination & Methylation | 1. Reductive amination of 1-benzyl-4-piperidone with methylamine. 2. Eschweiler-Clarke methylation of the resulting secondary amine. wikipedia.orgnrochemistry.com | Step 1: 70-90% Step 2: 80-95% | High overall yield, good control over each step, high purity achievable. | Two separate reaction steps, potentially longer overall reaction time. |

| Route B: Direct Reductive Amination with Dimethylamine | One-pot reductive amination of 1-benzyl-4-piperidone with dimethylamine. koreascience.kr | 60-85% | One-pot synthesis, shorter reaction time. | Potential for side reactions, lower yields compared to the two-step route, purification can be more challenging. |

| Route C: Strecker Synthesis Variant | 1. Strecker reaction of 1-benzyl-4-piperidone with an amine and cyanide source. 2. Hydrolysis of the nitrile. 3. Reduction of the resulting amide/acid. 4. N-methylation. | Varies greatly depending on specific conditions. | Access to a wide range of derivatives. | Multi-step, use of toxic cyanide reagents. |

Precursor Chemistry and Detailed Reaction Mechanism Elucidation

The successful synthesis of 1-benzyl-N,N,4-trimethylpiperidin-4-amine is highly dependent on the chemistry of its precursors and a thorough understanding of the reaction mechanisms involved.

Reductive Amination Strategies in Piperidine Synthesis

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of piperidine synthesis, it is frequently used to introduce substituents onto the piperidine ring. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org

The general mechanism for the reductive amination of a ketone, such as 1-benzyl-4-piperidone, with a primary amine (e.g., methylamine) is as follows:

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form an iminium ion.

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst (e.g., Pd/C), delivers a hydride to the iminium carbon, resulting in the formation of the amine. organic-chemistry.org

For the synthesis of a tertiary amine like 1-benzyl-N,N-dimethylpiperidin-4-amine, a secondary amine (dimethylamine) is used. The mechanism is similar, involving the formation of an iminium ion which is then reduced.

A classic method for the methylation of primary and secondary amines is the Eschweiler-Clarke reaction . wikipedia.orgnrochemistry.comyoutube.com This reaction uses formic acid and formaldehyde (B43269) to methylate the amine. wikipedia.org The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. youtube.com A key advantage of this method is that it does not lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.com

Utilization of 1-Benzyl-4-piperidone as a Key Intermediate

1-Benzyl-4-piperidone is a crucial and versatile building block in the synthesis of a wide range of piperidine-based compounds. chemicalbook.comsigmaaldrich.com Its utility stems from several key features:

The Benzyl (B1604629) Protecting Group: The benzyl group on the piperidine nitrogen is relatively stable to many reaction conditions, including those involving organometallic reagents, yet it can be removed under specific conditions if desired (e.g., through catalytic hydrogenation). acs.orgdtic.mil

The Ketone Functionality: The carbonyl group at the 4-position is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and additions of nucleophiles, allowing for the introduction of diverse substituents at this position. acs.orgdtic.mil

Several methods are available for the synthesis of 1-benzyl-4-piperidone itself. A common approach involves the Dieckmann condensation of a diester derived from benzylamine (B48309) and an acrylic ester. chemicalbook.com Another method is the direct N-alkylation of 4-piperidone (B1582916) with benzyl bromide. chemicalbook.com More contemporary and greener approaches have also been developed. nih.gov

Exploration of Tandem Reactions and Cascade Cyclizations

Cascade reactions for piperidine synthesis can be initiated through various mechanisms, including radical, ionic, or enzymatic pathways. A notable example is the chemo-enzymatic cascade for preparing stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach utilizes an amine oxidase/ene imine reductase one-pot system to convert N-substituted tetrahydropyridines into chiral piperidines with high stereoselectivity. nih.gov The process hinges on the in-situ generation of a dihydropyridinium intermediate, which is then selectively reduced by the reductase enzyme. nih.gov

Radical-ionic cascades have also been employed to construct fused piperidinone systems. For instance, a formal [2+2+2] process starting from chiral allylsilanes bearing an oxime moiety can assemble azabicyclo[4.3.0]nonanes. nih.gov This cascade involves the addition of an alpha-iodoester radical, a 5-exo-trig cyclization, and a final lactamization to yield the piperidinone core. nih.gov Such methods demonstrate excellent control over the stereochemistry of newly formed chiral centers. nih.gov Furthermore, tandem reactions involving intramolecular aldol (B89426) cyclizations of N-substituted piperidin-4-ones have been developed to create complex bicyclic systems like 3-azabicyclo[3.3.1]nonanes. researchgate.net These examples underscore the power of cascade strategies to rapidly build molecular complexity from relatively simple precursors.

Table 1: Examples of Tandem and Cascade Reactions in Piperidine Synthesis

| Reaction Type | Key Features | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Chemo-enzymatic Cascade | One-pot, stereoselective, uses amine oxidase and ene imine reductase. | N-substituted tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | nih.gov |

| Radical-Ionic Cascade | Stereocontrolled formal [2+2+2] process. | Chiral allylsilanes with oxime moiety, α-iodoester | Fused piperidinones (Azabicyclo[4.3.0]nonanes) | nih.gov |

| Tandem Aldol Cyclization | Cascade chalcone (B49325) addition followed by intramolecular aldol condensation. | N-substituted piperidin-4-ones, chalcones | Bicyclic systems (3-azabicyclo[3.3.1]nonane) | researchgate.net |

| Transaminase-Triggered Cyclization | Asymmetric synthesis using transaminases from ω-chloroketones. | ω-chloroketones | Chiral 2-substituted piperidines | acs.org |

Chemoinformatic and Retrosynthetic Planning for Compound Design and Synthesis

The design and execution of a synthetic route for a novel, highly substituted molecule like 1-benzyl-N,N,4-trimethylpiperidin-4-amine demand a sophisticated planning phase. This phase integrates classical retrosynthetic analysis with modern chemoinformatic tools to devise a feasible, efficient, and robust pathway.

Retrosynthetic Analysis

Retrosynthesis involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. For 1-benzyl-N,N,4-trimethylpiperidin-4-amine, the key structural feature is the quaternary center at the C4 position, which is substituted with both a methyl and a dimethylamino group. This sterically congested arrangement presents a significant synthetic challenge.

A plausible retrosynthetic plan would disconnect the C-N bond of the dimethylamino group and the C-C bond of the 4-methyl group. This leads back to the key intermediate, 1-benzyl-4-piperidone (201) . This disconnection strategy is logical as the piperidone is a common building block whose synthesis is well-established. chemicalbook.comsigmaaldrich.com The synthesis of 1-benzyl-4-piperidone itself can be achieved via a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from benzylamine and methyl acrylate. chemicalbook.com

With 1-benzyl-4-piperidone as the key intermediate, the forward synthesis would involve two main transformations: introduction of the 4-methyl group and installation of the 4-dimethylamino group. This could be approached by first converting the ketone to 1-benzyl-4-methylpiperidin-4-ol (B1278600) via a Grignard reaction with a methylmagnesium halide. Subsequent oxidation would yield 1-benzyl-4-methylpiperidone. The final installation of the dimethylamino group could then be achieved through reductive amination with dimethylamine.

Table 2: Hypothetical Retrosynthetic Analysis of 1-benzyl-N,N,4-trimethylpiperidin-4-amine

| Disconnection Step | Precursor Molecule | Forward Reaction | Key Intermediate(s) |

|---|---|---|---|

| C4-N (Amine) & C4-C (Methyl) | 1-benzyl-N,N,4-trimethylpiperidin-4-amine | Strecker synthesis or related amination/alkylation sequence | 1-benzyl-4-piperidone (201) |

| Dieckmann Condensation | 1-benzyl-4-piperidone (201) | Intramolecular condensation followed by hydrolysis/decarboxylation | N,N-bis(β-propionate methyl ester) benzylamine |

| Michael Addition | N,N-bis(β-propionate methyl ester) benzylamine | 1,4-Addition | Benzylamine, Methyl acrylate |

Chemoinformatic Planning

Chemoinformatics provides a suite of computational tools that can significantly de-risk and optimize a proposed synthetic route before any lab work begins. For a target like 1-benzyl-N,N,4-trimethylpiperidin-4-amine, these tools can be invaluable.

Reaction Prediction: Software platforms can predict possible synthetic routes by applying known chemical transformations to the target's structure, potentially uncovering novel or more efficient pathways than those conceived manually.

Feasibility Analysis: Computational models can assess the energetic viability of key reaction steps. For instance, the feasibility of creating the sterically hindered quaternary amine center at C4 can be modeled to predict potential side reactions or insurmountable energy barriers.

Reagent and Catalyst Selection: Databases and predictive algorithms can help select the optimal reagents, solvents, and catalysts for specific transformations, such as the reductive amination of the piperidone intermediate.

Property Prediction: Chemoinformatic tools can predict the physicochemical properties (e.g., solubility, boiling point) and spectral data (e.g., NMR, Mass Spectra) of intermediates and the final product. This aids in planning purification strategies and analytical characterization. For example, in silico predictions can rationalize biological findings and suggest binding modes for related compounds. ub.edu

The integration of these computational methods with traditional retrosynthetic logic allows for the design of a more robust, efficient, and data-driven synthetic strategy, minimizing trial-and-error experimentation.

Table 3: Application of Chemoinformatic Tools in Synthetic Planning

| Tool Category | Specific Application | Example in Context |

|---|---|---|

| Synthesis Planning Software | Propose and rank potential retrosynthetic routes. | Identifying alternative precursors to 1-benzyl-4-piperidone. |

| Quantum Mechanics (QM) | Calculate reaction energies and transition states. | Assessing the steric hindrance in the formation of the C4 quaternary center. |

| Molecular Docking | Predict binding interactions (if a biological target is known). | Guiding the design of analogues with specific biological activities. ub.edu |

| Property Prediction (QSPR) | Estimate physical and chemical properties of novel compounds. | Predicting solubility of intermediates to plan for extraction and purification. |

| Spectral Databases | Compare predicted spectra with experimental libraries. | Aiding in the structural confirmation of the synthesized compound. |

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are fundamental to elucidating the precise structure and electronic environment of a molecule.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, would be indispensable for the structural assignment of 1-benzyl-N,N,4-trimethylpiperidin-4-amine. These methods would allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, revealing the connectivity of the atoms within the molecule. For instance, HMBC correlations would be crucial in confirming the attachment of the benzyl group to the piperidine nitrogen and the placement of the three methyl groups.

HRMS would provide the high-accuracy mass of the molecular ion, which is essential for confirming the elemental composition of 1-benzyl-N,N,4-trimethylpiperidin-4-amine. A detailed fragmentation analysis, often conducted using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structural integrity. Characteristic fragmentation patterns would be expected, such as the loss of the benzyl group or cleavage of the piperidine ring, which would support the proposed structure.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For 1-benzyl-N,N,4-trimethylpiperidin-4-amine, these techniques would be expected to show characteristic vibrational modes for the aromatic C-H bonds of the benzyl group, the aliphatic C-H bonds of the piperidine ring and methyl groups, and C-N stretching vibrations. Subtle shifts in these vibrational frequencies could also provide clues about the molecule's conformational preferences.

X-ray Crystallography and Solid-State Structural Elucidation

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If suitable crystals of 1-benzyl-N,N,4-trimethylpiperidin-4-amine could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the benzyl and dimethylamino substituents in the crystalline form.

Gas-Phase and Solution-Phase Conformational Analysis

The conformation of a flexible molecule like 1-benzyl-N,N,4-trimethylpiperidin-4-amine can differ between the solid state, solution, and gas phase.

In the absence of experimental data, computational chemistry would be the primary tool for exploring the conformational landscape of 1-benzyl-N,N,4-trimethylpiperidin-4-amine. Using molecular mechanics or quantum chemical methods, a systematic conformational search could be performed to identify the low-energy conformers of the molecule. These theoretical models could predict the most stable arrangement of the piperidine ring and its substituents, providing a hypothesis for the molecule's structure that could guide future experimental work.

Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Investigations

Molecular Conformation and Stereochemistry

The three-dimensional arrangement of atoms in 1-benzyl-N,N,4-trimethylpiperidin-4-amine is critical to its chemical and physical properties. The conformational preferences of the piperidine (B6355638) ring and its substituents are determined by a delicate balance of steric and electronic factors. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions.

The orientation of the bulky N-benzyl group and the gem-dimethylamino and methyl groups at the C4 position significantly influences the conformational equilibrium of the piperidine ring. Generally, large substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. For 1-benzyl-N,N,4-trimethylpiperidin-4-amine, the N-benzyl group is expected to predominantly adopt an equatorial orientation relative to the piperidine ring's nitrogen atom.

The precise determination of the preferred conformation of 1-benzyl-N,N,4-trimethylpiperidin-4-amine in solution and in the solid state is accomplished through various advanced spectroscopic and analytical techniques. While specific experimental studies focusing solely on this compound are not extensively documented in publicly available literature, the methodologies for its conformational analysis are well-established and can be understood by examining studies of closely related substituted piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the conformational preferences of molecules in solution. For 1-benzyl-N,N,4-trimethylpiperidin-4-amine, several NMR experiments would be crucial.

¹H NMR Spectroscopy: The analysis of proton chemical shifts and spin-spin coupling constants (³J values) provides significant insight into the geometry of the piperidine ring. In a chair conformation, the coupling constant between adjacent axial protons (³Jaa) is typically large (around 10-13 Hz), whereas axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (around 2-5 Hz). By examining the coupling patterns of the piperidine ring protons, the dominant chair conformation and the axial or equatorial orientation of the substituents can be inferred. For instance, in related 1-benzylpiperidine (B1218667) systems, the observation of large coupling constants for specific protons is indicative of their axial orientation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to their conformational environment. The chemical shift of a carbon atom with an axial substituent is typically shielded (shifted to a lower ppm value) compared to when the substituent is equatorial. This "gamma-gauche" effect can be used to assign the orientation of the substituents at C4.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for determining through-space proximity between protons. For 1-benzyl-N,N,4-trimethylpiperidin-4-amine, NOE correlations would be expected between the axial protons on C2, C6 and C3, C5. Crucially, NOEs between the benzyl (B1604629) group's protons and specific protons on the piperidine ring can help define the orientation and rotational preference of the N-benzyl substituent. For example, an NOE between the benzylic protons and the axial protons at C2 and C6 would confirm the equatorial orientation of the benzyl group.

Illustrative ¹H NMR Data for Conformational Assignment

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) | Inferred Orientation |

| H-2ax, H-6ax | ~2.0 - 2.2 | ddd | J ≈ 12 (gem), 12 (ax-ax), 4 (ax-eq) | Axial |

| H-2eq, H-6eq | ~2.8 - 3.0 | ddd | J ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq) | Equatorial |

| Benzylic CH₂ | ~3.5 | s | - | Equatorial (inferred from NOE) |

| C4-CH₃ | ~1.1 | s | - | Axial or Equatorial |

| N(CH₃)₂ | ~2.2 | s | - | - |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's conformation in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, from which the positions of all atoms (except hydrogen, which can be difficult to locate) can be determined with high accuracy.

For a compound like (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a derivative of the core structure, single-crystal X-ray analysis has been used to confirm its structure. researchgate.net Such an analysis for 1-benzyl-N,N,4-trimethylpiperidin-4-amine would provide exact bond lengths, bond angles, and torsion angles, unequivocally establishing:

The adoption of a chair conformation by the piperidine ring.

The precise axial or equatorial positions of the C4-methyl and C4-N(CH₃)₂ groups.

The orientation (equatorial) of the N-benzyl group relative to the piperidine ring.

The rotational conformation of the benzyl group with respect to the C-N bond.

Illustrative X-ray Crystallographic Data

| Parameter | Description | Expected Value/Observation |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Piperidine Ring Conformation | The determined shape of the six-membered ring. | Chair |

| N1-C7 Bond Angle | Angle defining the benzyl group's attachment. | ~112° |

| C4-Substituent Orientation | The positions of the methyl and dimethylamino groups. | One axial, one equatorial |

| Benzyl Group Orientation | The position of the benzyl group on the nitrogen. | Equatorial |

By combining the solution-state data from NMR spectroscopy with the solid-state data from X-ray crystallography, a comprehensive and detailed understanding of the conformational preferences of 1-benzyl-N,N,4-trimethylpiperidin-4-amine can be achieved.

Mechanistic Research and Investigation of Molecular Target Interactions

Elucidation of Molecular Targets and Binding Mechanisms

The molecular targets and binding mechanisms of 1-benzyl-N,N,4-trimethylpiperidin-4-amine and its close structural analogs have been a subject of scientific investigation, primarily focusing on their interactions with sigma receptors and cholinesterases.

In Vitro Receptor Binding Affinity Studies

In vitro receptor binding assays are crucial for determining the affinity of a compound for specific receptors. For derivatives of 1-benzylpiperidine (B1218667), these studies have often utilized radioligand binding assays to quantify their interaction with sigma receptors.

A study on a closely related multifunctional pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (a compound with the 1-benzylpiperidine moiety), demonstrated high affinity for the human sigma-1 receptor (hσ1R). csic.es Competitive binding assays using the σ1R-specific radioligand (+)-[3H]pentazocine in HEK293 cells stably transfected with human σ1R revealed a high affinity (Ki) of 1.45 nM for this derivative. csic.es This suggests that the 1-benzylpiperidine scaffold is a key contributor to this high-affinity binding. The affinity for the σ2R subtype was significantly lower, indicating a 290-fold selectivity for σ1R. csic.es

Another study involving N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, another derivative, also showed high affinity for both sigma-1 and sigma-2 receptors. nih.gov Competition binding studies in MCF-7 breast tumor cells using [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrated high affinity binding with Ki values of 4.6 nM when competed with haloperidol. nih.gov Scatchard analysis of this derivative's binding in MCF-7 cells revealed saturable binding with a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein. nih.gov

These findings strongly suggest that 1-benzyl-N,N,4-trimethylpiperidin-4-amine is also likely to exhibit significant affinity for sigma receptors, a hypothesis that warrants direct experimental validation.

Table 1: In Vitro Binding Affinities of 1-Benzylpiperidine Derivatives for Sigma Receptors

| Compound | Receptor | Cell Line | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | HEK293 | 1.45 | - | - | csic.es |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 | MCF-7 | 4.6 | - | - | nih.gov |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors | MCF-7 | - | 26 | 4000 | nih.gov |

Enzyme Inhibition or Activation Assays

Derivatives of 1-benzylpiperidine have been evaluated for their potential to inhibit enzymes, particularly acetylcholinesterase (AChE), which is a key target in the context of Alzheimer's disease. nih.gov

A study on a series of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment demonstrated potent AChE inhibitory activity, with some compounds showing potency comparable to the well-known AChE inhibitor, tacrine. nih.gov The inhibitory activity was measured using the Ellman's method. nih.gov

Furthermore, the aforementioned dual-target pyridine derivative with a 1-benzylpiperidine moiety was found to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 13 nM and 3.1 µM, respectively. csic.es This indicates that the 1-benzylpiperidine structure can be a key pharmacophore for potent cholinesterase inhibition.

Given these findings, it is plausible that 1-benzyl-N,N,4-trimethylpiperidin-4-amine may also possess inhibitory activity against AChE, a hypothesis that requires direct enzymatic assays for confirmation.

Table 2: Enzyme Inhibition Data for a 1-Benzylpiperidine Derivative

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM | csic.es |

| Butyrylcholinesterase (BuChE) | 3.1 µM | csic.es |

Cellular Pathway Modulation Studies in Relevant Biological Systems

The interaction of 1-benzylpiperidine derivatives with their molecular targets can modulate various cellular pathways. For instance, the binding of ligands to sigma receptors can influence a variety of signaling pathways involved in cell survival and proliferation. nih.gov

In MCF-7 breast cancer cells, which express a high density of sigma receptors, the binding of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide suggests a potential role in modulating sigma receptor-mediated pathways in these cells. nih.gov The high density of these receptors in this cell line points to their potential involvement in tumor biology. nih.gov The modulation of these pathways could be a key aspect of the cellular mechanism of action of such compounds.

Structure-Mechanism Relationship (SMR) Studies

Understanding the relationship between the chemical structure of a compound and its biological mechanism is fundamental for rational drug design.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular docking and dynamics simulations provide insights into the binding modes of ligands within their target proteins. For a close analog of 1-benzyl-N,N,4-trimethylpiperidin-4-amine, detailed molecular docking studies have been performed to understand its interaction with the sigma-1 receptor. csic.es

The modeled complex of the hσ1R with a potent pyridine derivative revealed that the ligand fully occupies the active site and establishes several key interactions. csic.es The binding pocket is comprised of both hydrophobic and acidic residues. Notably, Glu172 and Tyr103 are considered to form a "binding dyad" that anchors the ligand to the receptor. csic.es

The docking simulations showed that the N-benzyl-piperidinium system of these compounds binds to a pocket formed by His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, and Tyr150. csic.es The acidic residues Asp29 and Glu73 were also involved in stabilizing the compounds in the active site, with Glu73 forming π–anion interactions with the benzyl (B1604629) moiety. csic.es The orientation of the benzyl group within the binding site appears to be a critical determinant of the binding mechanism. csic.es

Table 3: Key Amino Acid Residues in the Binding Site of hσ1R for a 1-Benzylpiperidine Derivative

| Binding Pocket Residues | Stabilizing Acidic Residues | "Binding Dyad" | Reference |

|---|---|---|---|

| His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150 | Asp29, Glu73 | Glu172, Tyr103 | csic.es |

Site-Directed Mutagenesis Studies of Target Proteins to Identify Key Residues

While specific site-directed mutagenesis studies for 1-benzyl-N,N,4-trimethylpiperidin-4-amine are not available in the reviewed literature, the molecular docking studies provide strong hypotheses for which residues are critical for binding. csic.es Site-directed mutagenesis experiments targeting the identified key residues, such as Glu172, Tyr103, Asp29, and Glu73 in the sigma-1 receptor, would be the next logical step to experimentally validate the predictions from the computational models. csic.es Such studies would involve mutating these residues and then performing binding assays to see if the affinity of the compound is altered, thus confirming their importance in the binding interaction.

Allosteric vs. Orthosteric Binding Site Characterization

Comprehensive searches of scientific literature and chemical databases have yielded no specific research detailing the allosteric versus orthosteric binding site characterization of the compound 1-benzyl-N,N,4-trimethylpiperidin-4-amine. While studies exist for structurally related N-benzylpiperidine derivatives, the explicit instructions to focus solely on 1-benzyl-N,N,4-trimethylpiperidin-4-amine preclude their inclusion in this article.

The fundamental concepts of orthosteric and allosteric binding are crucial in pharmacology. Orthosteric binding involves a ligand binding to the primary, evolutionarily conserved active site of a receptor or enzyme, the same site recognized by the endogenous substrate or agonist. nih.govnih.gov This type of interaction often leads to competitive inhibition or direct activation. In contrast, allosteric binding occurs at a topographically distinct site on the protein. nih.govnih.gov Ligands that bind allosterically can modulate the receptor's response to the orthosteric ligand, either enhancing (positive allosteric modulation), diminishing (negative allosteric modulation), or having no effect on their own but blocking other allosteric modulators (silent allosteric modulation). nih.gov

A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity, as allosteric sites are generally less conserved across a protein family than orthosteric sites. nih.gov This can lead to a more targeted therapeutic effect with fewer side effects. nih.gov

Molecular docking and site-directed mutagenesis are common experimental and computational techniques used to distinguish between these binding modes. For instance, a 2021 study on various G-protein coupled receptors (GPCRs) utilized 3D structural data to analyze the impact of allosteric modulators on both the allosteric and orthosteric pockets, finding that the binding of allosteric modulators often has minimal impact on the conformation of the orthosteric site. nih.gov

Without specific studies on 1-benzyl-N,N,4-trimethylpiperidin-4-amine, it is not possible to present detailed research findings, data tables, or a definitive characterization of its binding mechanism in the context of allosteric versus orthosteric interactions. Such an analysis would require experimental data from binding assays, functional assays in the presence and absence of orthosteric ligands, and potentially structural biology or computational modeling studies focused specifically on this compound.

An article on the preclinical pharmacological and biological investigations of the chemical compound “1-benzyl-N,N,4-trimethylpiperidin-4-amine” cannot be generated at this time. A thorough search of publicly available scientific literature and databases has yielded no specific preclinical studies or pharmacological data for this particular compound.

The initial investigation sought to detail the in vitro pharmacological profiling of 1-benzyl-N,N,4-trimethylpiperidin-4-amine, including its functional effects in recombinant cell lines, its activity in primary cell culture models, and its assessment via high-throughput screening. Additionally, the planned scope included a review of any in vivo preclinical efficacy studies in animal models, focusing on the development of such models and the compound's impact on disease pathophysiology and relevant biomarkers.

Therefore, the required scientifically accurate content for each section and subsection of the requested article outline is not available in the public domain.

Preclinical Pharmacological and Biological Investigations

In Vivo Preclinical Efficacy Studies in Defined Animal Models

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Comprehensive searches of scientific literature and chemical databases did not yield specific preclinical pharmacokinetic or pharmacodynamic data for the compound 1-benzyl-N,N,4-trimethylpiperidin-4-amine. While research exists for structurally related N-benzylpiperidine derivatives, the specific pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of 1-benzyl-N,N,4-trimethylpiperidin-4-amine in any preclinical species has not been publicly documented.

Consequently, key pharmacokinetic parameters such as bioavailability, plasma protein binding, volume of distribution, and clearance rates remain uncharacterized. Furthermore, no studies detailing the metabolic pathways or identifying the major metabolites of this specific compound are available.

Similarly, there is a lack of information regarding the pharmacodynamic properties of 1-benzyl-N,N,4-trimethylpiperidin-4-amine. Research models to establish a dose-response relationship, receptor occupancy, or target engagement for this particular molecule have not been described in the available literature. Therefore, no data exists to construct pharmacokinetic/pharmacodynamic (PK/PD) models that would provide insights into its mechanism of action and guide further research.

Investigation of Off-Target Interactions and Selectivity Profile in Research Models

There is currently no publicly available research detailing the investigation of off-target interactions or the selectivity profile of 1-benzyl-N,N,4-trimethylpiperidin-4-amine in research models. Studies to determine the binding affinity of this compound against a panel of receptors, enzymes, and ion channels to identify potential off-target effects have not been published.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Purity Assessment and Preclinical Metabolite Identification (e.g., Chiral HPLC, LC-MS/MS)

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures. For 1-benzyl-N,N,4-trimethylpiperidin-4-amine, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for purity determination and metabolite identification.

Chiral HPLC: Given the potential for stereoisomers in piperidine (B6355638) derivatives, chiral HPLC is a critical technique for separating enantiomers. While specific methods for 1-benzyl-N,N,4-trimethylpiperidin-4-amine are not extensively documented, methods developed for similar structures provide a strong starting point. For instance, the chiral resolution of "Benzyl-3-methyl-4-piperidone" has been successfully achieved using a CHIRALPAK AD-H column with an acetonitrile (B52724) mobile phase containing 0.1% diethylamine (B46881) (DEA). chiraltech.com This approach, which relies on a chiral stationary phase to differentially interact with enantiomers, could likely be adapted for the target compound.

LC-MS/MS for Purity and Metabolite Identification: LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, making it a highly sensitive and selective technique for identifying and quantifying compounds in complex biological matrices. nih.gov A reverse-phase HPLC method with a C18 column could be developed for the purity assessment of 1-benzyl-N,N,4-trimethylpiperidin-4-amine, similar to methods used for other piperidine derivatives. nih.govsielc.com

In preclinical research, identifying metabolites is crucial for understanding a compound's biotransformation. The metabolism of compounds containing a piperidine ring can involve the formation of iminium intermediates. mdpi.com A strategy to identify such reactive metabolites involves trapping them with a nucleophile like potassium cyanide (KCN) during in vitro incubations with human liver microsomes (HLM). The resulting stable cyano adducts can then be characterized by LC-MS/MS. mdpi.com This technique could be applied to investigate the metabolic pathways of 1-benzyl-N,N,4-trimethylpiperidin-4-amine.

Below is a hypothetical data table outlining a potential LC-MS/MS method for the analysis of 1-benzyl-N,N,4-trimethylpiperidin-4-amine and its potential metabolites.

| Parameter | Condition |

| LC System | UPLC/HPLC |

| Column | C18 (e.g., 1.8 µm, 2.1 mm x 50 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of parent compound and expected metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| MS System | Triple Quadrupole or Q-TOF |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Selected Reaction Monitoring (SRM) for quantification; Full scan and product ion scan for identification |

| Precursor Ion (m/z) | [M+H]⁺ for 1-benzyl-N,N,4-trimethylpiperidin-4-amine |

| Product Ions (m/z) | Specific fragments for confirmation |

Capillary Electrophoresis and Microfluidic Techniques for High-Throughput Analysis

Capillary electrophoresis (CE) and microfluidic techniques offer advantages in terms of speed, resolution, and minimal sample consumption, making them suitable for high-throughput screening applications.

Capillary Electrophoresis: CE separates molecules based on their electrophoretic mobility in an electric field. For amine-containing compounds like 1-benzyl-N,N,4-trimethylpiperidin-4-amine, which will be protonated at acidic pH, CE can provide rapid and highly efficient separations. nih.gov While specific applications to this compound are not found in the literature, the use of coated capillaries has been shown to improve the separation of peptides and proteins, demonstrating the versatility of the technique for various analytes. nih.gov The coupling of CE with mass spectrometry (CE-MS) would further enhance its utility for identification purposes.

Microfluidic Techniques: Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical processes onto a single chip. These systems could be developed for the high-throughput analysis of 1-benzyl-N,N,4-trimethylpiperidin-4-amine, enabling rapid screening of its properties or interactions with biological targets.

A hypothetical data table for a potential Capillary Electrophoresis method is presented below.

| Parameter | Condition |

| CE System | Commercial Capillary Electrophoresis System |

| Capillary | Fused-silica, potentially with a cationic coating |

| Background Electrolyte | Acidic buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.5) |

| Voltage | 20 - 30 kV |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV or Diode Array Detector (DAD); Mass Spectrometry (MS) |

Spectroscopic Techniques for In Situ Monitoring of Chemical Reactions or Biological Interactions

Spectroscopic techniques are invaluable for real-time monitoring of chemical processes and biological interactions.

NMR and IR Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. researchgate.netrdd.edu.iq These techniques can also be adapted for in-situ monitoring. For example, reaction progress can be followed by observing the appearance of product peaks and disappearance of reactant signals in the NMR spectrum over time. Similarly, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor changes in vibrational modes in real-time. Spectroscopic data for related piperidine derivatives are available and can serve as a reference. nih.gov

Mass Spectrometry: In addition to its use with chromatography, mass spectrometry can be employed for in-situ reaction monitoring. By directly introducing a small aliquot of the reaction mixture into the mass spectrometer at various time points, the formation of products and consumption of reactants can be tracked.

Isotopic Labeling and Tracing Methods for Mechanistic Elucidation in Research Settings

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound and elucidating reaction mechanisms.

By strategically replacing certain atoms in the 1-benzyl-N,N,4-trimethylpiperidin-4-amine molecule with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the molecule's journey through a biological system or a chemical reaction. The mass shift introduced by the isotopic label allows for the unambiguous identification of the labeled compound and its metabolites or products using mass spectrometry. nih.gov

For instance, to confirm a proposed metabolic pathway, a ¹³C-labeled version of 1-benzyl-N,N,4-trimethylpiperidin-4-amine could be synthesized and incubated with liver microsomes. The resulting metabolites would also carry the ¹³C label, confirming their origin from the parent compound. This approach is particularly useful for distinguishing between drug-related metabolites and endogenous molecules in complex biological samples. nih.gov

Furthermore, kinetic isotope effect studies, where the rate of a reaction is compared between the unlabeled and labeled compound, can provide detailed insights into the rate-determining step of a reaction mechanism.

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-N,N,4-trimethylpiperidin-4-amine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves alkylation of piperidine precursors. For example, reacting N-methylpiperidin-4-amine with benzyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol or acetonitrile) . Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Yield Optimization : Use of excess benzylating agent (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the structural identity of 1-benzyl-N,N,4-trimethylpiperidin-4-amine be confirmed?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H NMR (δ 2.2–2.5 ppm for N-methyl groups; δ 3.5–3.7 ppm for benzylic CH₂) and ¹³C NMR (δ 45–50 ppm for N-methyl carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 233.2 .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of chiral analogs like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine?

- Methodological Answer :

- Biocatalytic Methods : Engineered imine reductases (IREDs) achieve >95% enantiomeric excess (ee) and diastereoselectivity by reducing prochiral imines .

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during alkylation .

- Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives for racemic mixtures .

Q. How do structural modifications (e.g., substituents on the piperidine ring) impact biological activity?

- Methodological Answer : A comparative SAR study of analogs reveals:

| Substituent | Biological Effect | Reference |

|---|---|---|

| N-Benzyl | Enhanced CNS penetration | |

| 4-Methyl | Increased lipophilicity (logP ~2.1) | |

| Trifluoromethoxy | Improved metabolic stability (t½ >4 hrs) |

Q. How can conflicting reports on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies often arise from:

- Purity Differences : Validate compound purity (>98% via HPLC) before testing .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural Variants : Confirm stereochemistry (e.g., (3R,4R) vs. (3S,4S)) using chiral HPLC .

Q. What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2 assay), cytochrome P450 interactions, and hERG inhibition .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., Janus kinases) using GROMACS or AMBER .

- Toxicity Screening : ProTox-II for hepatotoxicity and carcinogenicity risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.